molecular formula C21H18F2N6O2 B12011807 4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone

Cat. No.: B12011807
M. Wt: 424.4 g/mol
InChI Key: FPEOUURVTVZUOH-MYKKPKGFSA-N
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Description

4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a chemical compound with the molecular formula C21H18F2N6O2. It falls within the class of hydrazones, which are derivatives of aldehydes or ketones formed by the condensation of hydrazine with a carbonyl compound. This compound exhibits interesting properties due to its unique structure, making it relevant in various scientific contexts.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 4-Fluorobenzaldehyde hydrazone involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate. The reaction proceeds via condensation, resulting in the formation of the hydrazone. The overall reaction can be represented as follows:

4-Fluorobenzaldehyde+Hydrazine hydrate4-Fluorobenzaldehyde hydrazone\text{4-Fluorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{4-Fluorobenzaldehyde hydrazone} 4-Fluorobenzaldehyde+Hydrazine hydrate→4-Fluorobenzaldehyde hydrazone

Reaction Conditions::
  • Reactants: 4-fluorobenzaldehyde, hydrazine hydrate
  • Solvent: Typically an organic solvent (e.g., ethanol, methanol)
  • Temperature: Room temperature or reflux
  • Catalyst: None required

Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis is feasible.

Chemical Reactions Analysis

4-Fluorobenzaldehyde hydrazone can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.

    Reduction: Reduction of the hydrazone can yield the corresponding amines.

    Substitution: The hydrazone functional group can be substituted with other nucleophiles.

    Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly employed.

Scientific Research Applications

Chemistry::

    Building Block: 4-Fluorobenzaldehyde hydrazone serves as a versatile building block for the synthesis of more complex molecules.

    Fluorination Strategy: Its fluorinated moiety contributes to the design of fluorinated compounds with specific properties.

Biology and Medicine::

    Antimicrobial Activity: Some hydrazones exhibit antimicrobial properties, and further exploration of this compound’s biological effects is warranted.

    Drug Development: Researchers may investigate its potential as a scaffold for drug development.

Industry::

    Dye Synthesis: The compound’s aromatic structure makes it relevant in dye synthesis.

    Agrochemicals: It could be explored for use in agrochemicals.

Mechanism of Action

The precise mechanism of action for 4-Fluorobenzaldehyde hydrazone remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting enzymatic processes or cellular pathways.

Properties

Molecular Formula

C21H18F2N6O2

Molecular Weight

424.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C21H18F2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-9-16(23)10-6-14)20(25-18)26-24-11-13-3-7-15(22)8-4-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11-

InChI Key

FPEOUURVTVZUOH-MYKKPKGFSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Origin of Product

United States

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